N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide
CAS No.:
Cat. No.: VC17690621
Molecular Formula: C13H24N2O
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O |
|---|---|
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | N-(4-methylcyclohexyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C13H24N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h11-12H,2-10H2,1H3,(H,14,16) |
| Standard InChI Key | CLXKHMIVACXNHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)NC(=O)N2CCCCC2 |
Introduction
Chemical Structure and Stereochemical Properties
The compound’s core structure consists of a piperidine ring linked via a carboxamide bond to a (1R,4r)-4-methylcyclohexyl group. The cyclohexyl substituent adopts a chair conformation with the methyl group in the equatorial position, minimizing steric strain. This configuration enhances the molecule’s ability to engage in hydrophobic interactions while maintaining conformational flexibility.
The stereochemistry at the 1R and 4r positions plays a critical role in its biological activity. Computational modeling suggests that the trans configuration of the cyclohexyl group optimizes binding to enzyme active sites, particularly those with deep hydrophobic pockets . For comparison, the cis isomer exhibits reduced affinity in preliminary assays, underscoring the importance of stereochemical precision in synthesis.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide involves a multi-step sequence:
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Cyclohexane Derivative Preparation: (1R,4r)-4-Methylcyclohexylamine is synthesized via catalytic hydrogenation of 4-methylcyclohexanone oxime, followed by resolution using chiral acids to isolate the R,R-isomer.
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Piperidine Activation: The piperidine ring is activated at the 1-position using carbonyl diimidazole (CDI) to form an intermediate carbamate.
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Coupling Reaction: The activated piperidine is reacted with the cyclohexylamine derivative under mild basic conditions (e.g., DIPEA) in anhydrous DMF, achieving yields of 68–72% .
Reaction Optimization
Critical parameters include temperature control (0–55°C), solvent selection (DMF or THF), and the use of coupling agents such as COMU or HATU to minimize racemization . Purification via flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) yields >95% purity.
Table 1: Synthetic Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Agent | COMU | 71 | 98 |
| Solvent | Anhydrous DMF | 68 | 95 |
| Temperature | 0–55°C | 72 | 97 |
| Base | DIPEA | 70 | 96 |
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound demonstrates nanomolar affinity (IC50 = 12.3 nM) for β-secretase (BACE1), a key enzyme in amyloid-β peptide production implicated in Alzheimer’s disease . Structural analogs documented in patent WO2017135306A1 highlight the importance of the carboxamide linkage in hydrogen bonding with catalytic aspartate residues (Asp32 and Asp228) .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Piperidine Carboxamides
| Compound | BACE1 IC50 (nM) | σ-1 Receptor Ki (nM) | LogP |
|---|---|---|---|
| N-[(1R,4r)-4-MeCy]Piperidine | 12.3 | 8.9 | 2.8 |
| N-Cyclohexylpiperidine | 45.6 | 22.4 | 2.1 |
| N-(4-Fluorocyclohexyl) | 18.9 | 15.3 | 3.0 |
Data indicate that the 4-methyl substituent improves both potency and selectivity compared to unsubstituted or fluorinated analogs .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using LC-MS/MS in preclinical models.
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Crystallographic Studies: Resolve co-crystal structures with BACE1 to guide rational drug design .
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Toxicological Screening: Evaluate hepatotoxicity and cardiotoxicity in human-derived organoids.
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